molecular formula C19H22N2O4S B2970835 N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide CAS No. 1328401-54-2

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide

Cat. No.: B2970835
CAS No.: 1328401-54-2
M. Wt: 374.46
InChI Key: FQKUCGHZTHBEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial and Antiviral Potential

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide derivatives have been investigated for their potential in treating diseases like malaria and COVID-19. A study by Fahim and Ismael (2021) explored the antimalarial activity of sulfonamide derivatives, highlighting their capability to inhibit Plasmodium enzymes crucial for the parasite's life cycle. These compounds also showed promise against SARS-CoV-2 by docking studies on the main protease and Spike glycoprotein, indicating potential use in antiviral therapies (Fahim & Ismael, 2021).

Antimicrobial and Genotoxic Properties

The antimicrobial activities of this compound derivatives have been extensively studied. Benvenuti et al. (1997) reported on the synthesis of benzoimidazole derivatives, including N-[4-(2-amino-benzoimidazole-1-sulfonyl)-phenyl] acetamide, and evaluated their antimicrobial and genotoxic properties. These compounds have shown potential in treating microbial infections due to their significant antimicrobial activity (Benvenuti et al., 1997).

Anticancer Activity

Several studies have focused on the synthesis and evaluation of this compound derivatives for anticancer activity. Ghorab et al. (2015) synthesized novel sulfonamide derivatives and screened them for their cytotoxic activity against cancer cell lines. The research found that some compounds exhibited potent anticancer activities, suggesting their potential as therapeutic agents in cancer treatment (Ghorab et al., 2015).

Enzyme Inhibition

Research has also been directed toward understanding the enzyme inhibition capabilities of this compound derivatives. Abbasi et al. (2019) synthesized compounds with benzodioxane and acetamide moieties, showing substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. These findings suggest potential applications in managing diabetes and Alzheimer's disease (Abbasi et al., 2019).

Photocatalytic Applications

The photocatalytic degradation of pollutants using this compound derivatives has been explored. Jallouli et al. (2017) investigated the degradation of paracetamol, a common analgesic drug, using TiO2 nanoparticles in the presence of UV light, demonstrating the compound's potential in environmental remediation (Jallouli et al., 2017).

Mechanism of Action

Properties

IUPAC Name

N-[4-(2-benzylmorpholin-4-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-15(22)20-17-7-9-19(10-8-17)26(23,24)21-11-12-25-18(14-21)13-16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKUCGHZTHBEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.